Reaction Kinetics with O₂: Ethyl vs. Methyl and Propyl Radical Reactivity Order
Ethyl radical exhibits a distinct reactivity position in the primary alkyl radical series toward molecular oxygen. Experimental determinations establish that primary n-alkyl radicals show minimal chain-length dependence in colligation rate constants, with values ranging from 0.78 to 1.20 × 10⁷ L mol⁻¹ s⁻¹ across ethyl, n-propyl, and n-butyl species [1]. However, substituted methyl radicals demonstrate enhanced reactivity relative to ethyl according to the quantitative order BrCH₂ > ClCH₂ > CH₃OCH₂ [1]. This positions ethyl as the baseline reference point for assessing electronic substituent effects on radical–oxygen reaction kinetics, a role that neither methyl nor propyl radicals can fulfill due to methyl's smaller size and propyl's increased conformational complexity.
| Evidence Dimension | Colligation rate constant (k_col) with transition metal complexes |
|---|---|
| Target Compound Data | 0.78–1.20 × 10⁷ L mol⁻¹ s⁻¹ (range for ethyl and other primary n-alkyl radicals) |
| Comparator Or Baseline | BrCH₂ > ClCH₂ > CH₃OCH₂ (all higher than ethyl) |
| Quantified Difference | Ethyl defines the baseline; substituted methyl radicals are quantitatively more reactive |
| Conditions | Reactions with P–Ni(cyclam)²⁺ complexes; room temperature; solution phase |
Why This Matters
Ethyl radical serves as the essential baseline comparator for calibrating electronic substituent effects in radical kinetics studies, a function that cannot be replaced by methyl (sterically too small) or propyl (conformationally heterogeneous).
- [1] Gutman D, et al. Kinetics and mechanisms of the reactions of alkyl radicals with oxygen and with complexes of Co(III), Ru(III), and Ni(III). Dissertation. University of North Texas; 2018. View Source
